molecular formula C25H25N3O4 B11650206 N-[4-(acetylamino)phenyl]-4-(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide

N-[4-(acetylamino)phenyl]-4-(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide

Cat. No.: B11650206
M. Wt: 431.5 g/mol
InChI Key: PADVOKDFVJTERK-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzamide core linked to an isoindoline structure, which is further substituted with acetylamino and dimethyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-4-(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Isoindoline Core: The isoindoline structure can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

    Coupling Reaction: The final step involves coupling the acetylated intermediate with a benzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4-(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: Researchers explore its interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.

    Industrial Chemistry: It can be used as a precursor or additive in various industrial processes, enhancing the properties of final products.

Mechanism of Action

The mechanism by which N-[4-(acetylamino)phenyl]-4-(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylamino-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyramide
  • 4-(acetylamino)phenyl imidodisulfuryl difluoride

Uniqueness

N-[4-(acetylamino)phenyl]-4-(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide stands out due to its specific substitution pattern and the presence of both acetylamino and dimethyl groups

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-(4,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide

InChI

InChI=1S/C25H25N3O4/c1-14-12-15(2)22-21(13-14)24(31)28(25(22)32)20-10-4-17(5-11-20)23(30)27-19-8-6-18(7-9-19)26-16(3)29/h4-12,15,21-22H,13H2,1-3H3,(H,26,29)(H,27,30)

InChI Key

PADVOKDFVJTERK-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(CC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

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